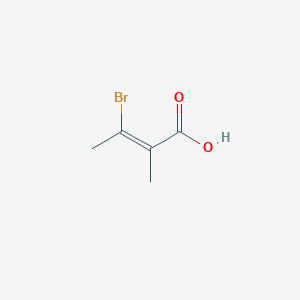

(Z)-3-bromo-2-methylbut-2-enoic acid

Description

(Z)-3-Bromo-2-methylbut-2-enoic acid is a brominated α,β-unsaturated carboxylic acid characterized by a Z-configuration at the double bond. Its structure includes a methyl group at position 2 and a bromine atom at position 3, adjacent to the carboxylic acid group at position 1. The Z-configuration places the methyl and bromine substituents on the same side of the double bond, influencing steric interactions and reactivity.

Properties

IUPAC Name |

(Z)-3-bromo-2-methylbut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c1-3(4(2)6)5(7)8/h1-2H3,(H,7,8)/b4-3- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWSJFSJLIAEOC-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C)/Br)/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-bromo-2-methylbut-2-enoic acid typically involves the bromination of 2-methylbut-2-enoic acid. One common method is the addition of bromine (Br2) to the double bond of 2-methylbut-2-enoic acid in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is carried out at low temperatures to control the regioselectivity and stereoselectivity of the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the desired product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-bromo-2-methylbut-2-enoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

Addition Reactions: The double bond can participate in addition reactions with electrophiles, such as hydrogen halides (HX) or halogens (X2).

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Electrophilic Addition: Reagents like hydrogen bromide (HBr) or bromine (Br2) in solvents like dichloromethane.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Substitution: Formation of 3-hydroxy-2-methylbut-2-enoic acid or 3-amino-2-methylbut-2-enoic acid.

Addition: Formation of 2,3-dibromo-2-methylbutanoic acid.

Oxidation: Formation of 2-methylbut-2-enoic acid or 2-methyl-3-oxobutanoic acid.

Scientific Research Applications

(Z)-3-bromo-2-methylbut-2-enoic acid has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

Biological Studies: Used in studies to understand the effects of brominated compounds on biological systems.

Industrial Chemistry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-3-bromo-2-methylbut-2-enoic acid involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the double bond can undergo addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures. The specific pathways and targets depend on the context of its use, such as in organic synthesis or biological systems.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares (Z)-3-bromo-2-methylbut-2-enoic acid with three related compounds:

Physicochemical Properties

- Solubility: The carboxylic acid group in this compound increases polarity, favoring solubility in water or alcohols. In contrast, ester-containing analogs (e.g., the compound from ) are more soluble in organic solvents like benzene or ethyl acetate. Amide derivatives (e.g., ) exhibit intermediate polarity due to hydrogen-bonding capabilities.

Thermal Stability :

- Brominated compounds may decompose at high temperatures due to C-Br bond cleavage. The Z-configuration in the target compound could lower thermal stability compared to E-isomers due to increased steric strain.

Q & A

Q. What are the optimal synthetic routes for (Z)-3-bromo-2-methylbut-2-enoic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of this compound can be approached via halogenation of pre-existing enoic acid derivatives or through condensation-oxidation sequences. For example, analogous compounds like 3-methyl-2-phenylbut-2-enoic acid are synthesized via base-catalyzed condensation (e.g., NaOH in ethanol) followed by oxidation with KMnO₄ . Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination efficiency, while ethanol/methanol balances reactivity and solubility .

- Catalyst screening : Bases like NaOH or KOH improve enolate formation, while Lewis acids (e.g., BF₃) may stabilize intermediates during cyclization .

- Reaction monitoring : Thin-layer chromatography (TLC) or inline spectroscopic methods (e.g., IR for carbonyl tracking) ensure intermediate control .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Key characterization techniques include:

- Spectroscopy :

- ¹H/¹³C NMR : Assign stereochemistry (Z-configuration) via coupling constants (e.g., vinyl protons J = 10–12 Hz) and chemical shifts (δ ~170 ppm for carboxylic acid) .

- IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~500–600 cm⁻¹) stretches .

- X-ray crystallography : Resolve crystal packing and bond angles, critical for confirming stereochemistry .

- Computational methods : DFT calculations (e.g., Gaussian) predict electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in reactions .

Advanced Research Questions

Q. What reaction pathways dominate in this compound under varying conditions (e.g., nucleophilic substitution vs. elimination)?

- Methodological Answer : The bromine substituent and α,β-unsaturated system make this compound reactive in:

- Nucleophilic substitution : Bromine can be replaced by nucleophiles (e.g., OH⁻, NH₃) in polar solvents, forming 3-hydroxy or 3-amino derivatives. Steric hindrance from the methyl group may slow SN2 mechanisms, favoring SN1 in protic solvents .

- Elimination : Under strong bases (e.g., DBU), β-hydrogen abstraction could yield conjugated dienes, competing with substitution. Kinetic studies (e.g., time-resolved UV-Vis) quantify pathway dominance .

- Addition reactions : Electrophiles (e.g., Br₂) may add across the double bond, forming dibromo derivatives. Monitor regioselectivity via NMR .

Q. How does the Z-configuration influence the compound’s reactivity and biological activity compared to its E-isomer?

- Methodological Answer : The Z-isomer’s steric strain (methyl and bromine on the same side) impacts:

- Reactivity : Increased steric hindrance reduces nucleophilic attack rates compared to the E-isomer. Compare activation energies via Arrhenius plots in substitution reactions .

- Biological interactions : Molecular docking studies (e.g., AutoDock) show Z-configuration may better fit enzyme active sites (e.g., hydrolases), altering inhibition potency. Validate with in vitro assays (e.g., IC₅₀ measurements) .

Q. How should researchers resolve contradictions in reported data (e.g., conflicting reaction yields or spectroscopic assignments)?

- Methodological Answer : Address contradictions through:

- Reproducibility checks : Replicate experiments under identical conditions (solvent purity, temperature control) .

- Meta-analysis : Compare datasets from multiple sources (e.g., PubChem, NIST) to identify outliers or systematic errors .

- Advanced analytics : Use high-resolution mass spectrometry (HRMS) or 2D NMR (e.g., COSY, HSQC) to resolve ambiguous peaks .

- Computational validation : Cross-verify experimental spectra with simulated data (e.g., ACD/Labs or ChemDraw) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.